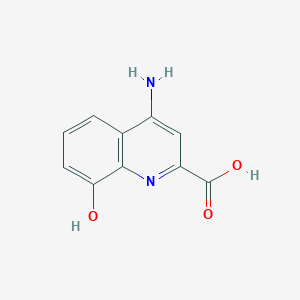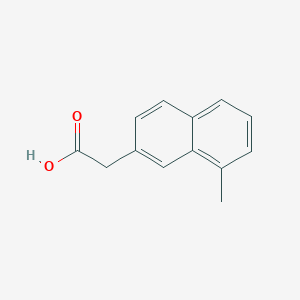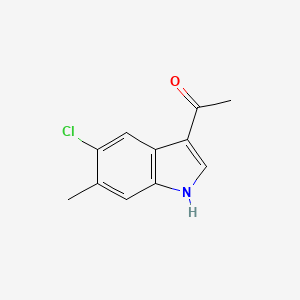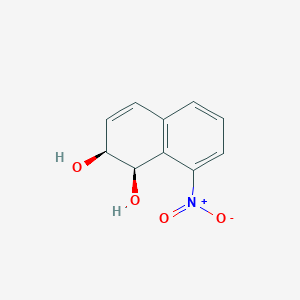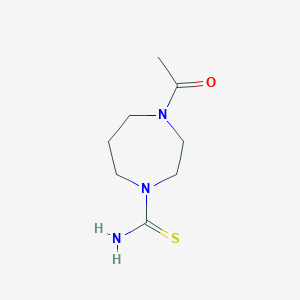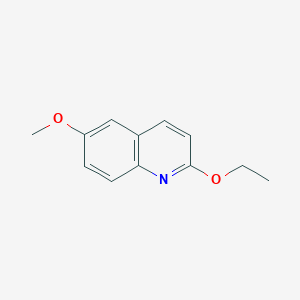
2-Ethoxy-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. For this compound, the starting materials would include 2-ethoxyaniline and 6-methoxybenzaldehyde, which undergo cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals (e.g., palladium or copper) may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for potential use in treating diseases like malaria and cancer.
Industry: It is used in the synthesis of dyes, agrochemicals, and as a precursor for various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can generate reactive oxygen species (ROS) that damage cellular components, ultimately inhibiting cell proliferation.
Comparación Con Compuestos Similares
6-Methoxyquinoline: Lacks the ethoxy group but shares similar biological activities.
2-Ethoxyquinoline: Lacks the methoxy group but has comparable chemical properties.
Quinoline: The parent compound without any substituents.
Uniqueness: 2-Ethoxy-6-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility, reactivity, and potential biological activities. These substituents can modulate the compound’s electronic properties, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethoxy-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-7-4-9-8-10(14-2)5-6-11(9)13-12/h4-8H,3H2,1-2H3 |
Clave InChI |
CVNIVCGKCJQZQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


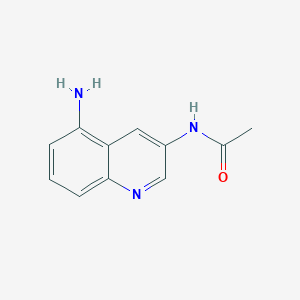

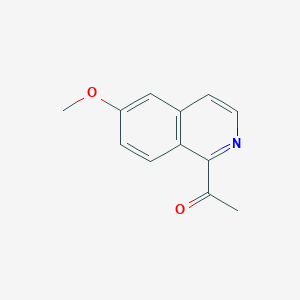


![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
